molecular formula C15H30N2O4 B7091538 tert-butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate

tert-butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate

Cat. No.: B7091538
M. Wt: 302.41 g/mol
InChI Key: FLUGSIRYTVGSGJ-PIJUOVFKSA-N
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Description

tert-Butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate is a complex organic compound that features a tert-butyl group, a dioxolane ring, and a carbamate functional group

Properties

IUPAC Name

tert-butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-11(12-10-19-15(5,6)20-12)16-8-9-17(7)13(18)21-14(2,3)4/h11-12,16H,8-10H2,1-7H3/t11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUGSIRYTVGSGJ-PIJUOVFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC(O1)(C)C)NCCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@H]1COC(O1)(C)C)NCCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate typically involves multiple steps. One common method includes the protection of amino groups using tert-butyl carbamate, followed by the introduction of the dioxolane ring through a series of reactions involving aldehydes or ketones. The final step often involves the formation of the carbamate linkage under controlled conditions, such as using carbonyldiimidazole (CDI) or other coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbamate to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and dioxolane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dioxolane ring may also interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective properties for amino groups.

    N-Boc-ethanolamine: Contains a tert-butyl carbamate group and is used in similar synthetic applications.

    tert-Butyl 2-(methylamino)ethylcarbamate: Shares structural similarities and is used in organic synthesis.

Uniqueness

tert-Butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate is unique due to the presence of the dioxolane ring, which imparts distinct chemical and biological properties

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